![molecular formula C12H12N2 B1329427 [1,1'-Biphenyl]-3,3'-diamine CAS No. 2050-89-7](/img/structure/B1329427.png)

[1,1'-Biphenyl]-3,3'-diamine

概要

説明

Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

The synthesis of biphenyl derivatives often involves various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis

Biphenyl consists of two connected phenyl rings . The 3D structure of biphenyl can be viewed using specific software .Chemical Reactions Analysis

Biphenyls undergo reactions similar to benzene as they both undergo electrophilic substitution reaction .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water but soluble in typical organic solvents .科学的研究の応用

Polyimides Synthesis

[1,1'-Biphenyl]-3,3'-diamine is utilized in the synthesis of polyimides. Researchers Hsiao, Yang, and Lin (1995) demonstrated its application in creating polyimides with varying properties based on different aromatic diamines and dianhydrides. This process is significant for producing materials with desirable mechanical and thermal properties (Hsiao, S., Yang, C.-P., & Lin, C.-K., 1995).

Electronics and Film Production

In the field of electronics, [1,1'-Biphenyl]-3,3'-diamine is used in the development of polyimide films for electronic applications. Auman, Myers, and Higley (1997) synthesized fluorinated diamines and created polyimide films aimed at electronics use, highlighting the chemical's relevance in advanced material science (Auman, B., Myers, T. L., & Higley, D. P., 1997).

Molecular Structure Analysis

The compound's molecular and electronic structures have been a subject of study. Low et al. (2004) examined its structure in both neutral and radical cation states, providing insights into its chemical behavior and potential applications in various fields (Low, P. et al., 2004).

Application in Organic Electroluminescence

Its use in organic electroluminescence is notable. Qiu and Qiao (2000) explored the photostability and morphological stability of hole transporting materials like [1,1'-Biphenyl]-3,3'-diamine, which are crucial for the development of efficient organic electroluminescent devices (Qiu, Y., & Qiao, J., 2000).

Liquid Crystal Alignment Film

[1,1'-Biphenyl]-3,3'-diamine also plays a role in the production of liquid crystal alignment films. Liu et al. (2015) synthesized a functional diamine containing triphenylamine moiety and biphenyl, used for creating polyimides with specific alignment properties, essential for liquid crystal display technologies (Liu, M. et al., 2015).

Electrochemical Studies

Its electrochemical behavior is another area of research. Low et al. (2004) studied the electrochemical response of tetra(aryl)benzidene derivatives, providing valuable data for applications in electrochemistry and materials science (Low, P. et al., 2004).

作用機序

Target of Action

The primary target of [1,1’-Biphenyl]-3,3’-diamine and its derivatives is the programmed death-1 receptor (PD-1) and its ligand PD-L1 . PD-1 acts as a T-cell brake, and its interaction with PD-L1 interferes with signal transduction of the T-cell receptor . This leads to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment, resulting in compromised anticancer immunity .

Mode of Action

[1,1’-Biphenyl]-3,3’-diamine interacts with its targets, PD-1 and PD-L1, by blocking their interaction . This blockade prevents the suppression of T-cell activity, thereby enhancing the immune system’s ability to fight cancer . The compound’s mode of action is similar to that of antibodies that block the PD-1/PD-L1 axis .

Biochemical Pathways

The biochemical pathways affected by [1,1’-Biphenyl]-3,3’-diamine involve the PD-1/PD-L1 immune checkpoint pathway . By blocking the interaction between PD-1 and PD-L1, [1,1’-Biphenyl]-3,3’-diamine prevents the suppression of T-cell activity, which is crucial for the immune system’s ability to fight cancer . The compound’s action on these pathways can enhance the anti-tumor immune response .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves how the body affects a drug after administration, including processes such as liberation, absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of [1,1’-Biphenyl]-3,3’-diamine’s action involve the enhancement of the immune system’s ability to fight cancer . By blocking the interaction between PD-1 and PD-L1, the compound prevents the suppression of T-cell activity . This can result in an enhanced anti-tumor immune response .

Action Environment

The action environment of [1,1’-Biphenyl]-3,3’-diamine can influence its action, efficacy, and stability. Environmental factors such as pH, temperature, and the presence of other substances can affect the compound’s action . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-aminophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXGRHCEHPFUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174494 | |

| Record name | (1,1'-Biphenyl)-3,3'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-89-7 | |

| Record name | (1,1'-Biphenyl)-3,3'-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3,3'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

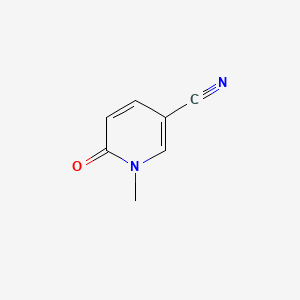

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

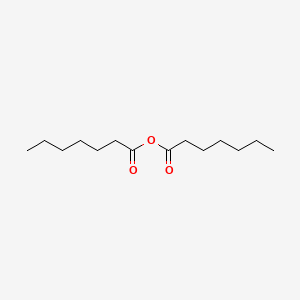

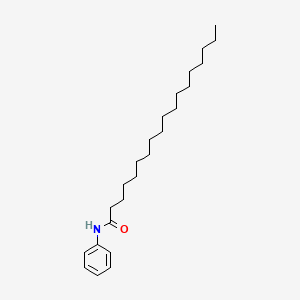

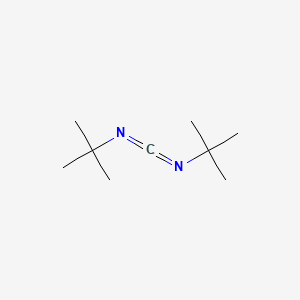

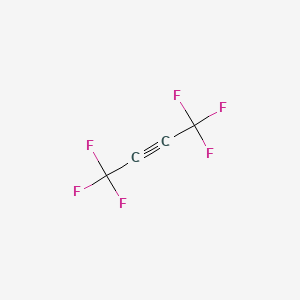

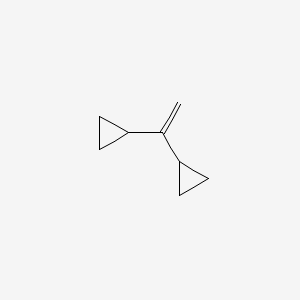

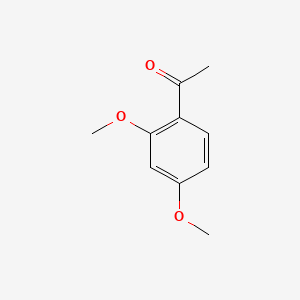

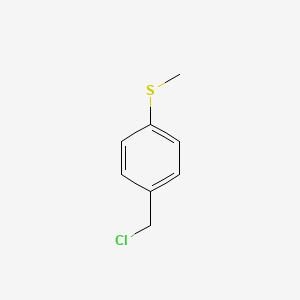

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。